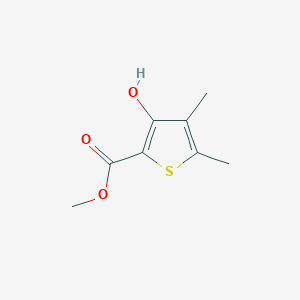

Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate

Übersicht

Beschreibung

Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate is an organic compound with the molecular formula C₈H₁₀O₃S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its unique structural features, which include a hydroxyl group and two methyl groups attached to the thiophene ring, as well as a carboxylate ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxythiophene and methyl iodide.

Methylation: The hydroxyl group at the 3-position of the thiophene ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylate ester group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups on the thiophene ring can undergo electrophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 3-oxo-4,5-dimethylthiophene-2-carboxylate.

Reduction: Formation of 3-hydroxy-4,5-dimethylthiophene-2-methanol.

Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Cytochrome P450 Interaction :

- MDHTC has been shown to interact significantly with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and xenobiotics. This interaction may influence drug metabolism and efficacy, making it a candidate for further pharmacological studies.

-

Modulation of Signaling Pathways :

- Research indicates that MDHTC can modulate cellular signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. This modulation suggests potential therapeutic applications in cancer treatment and regenerative medicine.

-

Gastrointestinal Absorption :

- The compound exhibits high gastrointestinal absorption, indicating its potential for oral therapeutic formulations. This property could facilitate the development of new drugs targeting various diseases.

MDHTC has potential applications as a fungicide due to its structural characteristics that allow it to function effectively against fungal pathogens. Its derivatives have been explored for their fungicidal properties, which could be beneficial in agricultural practices to protect crops from diseases .

Case Studies

-

Pharmacological Studies :

- A study examined the effects of MDHTC on drug metabolism by assessing its impact on cytochrome P450 enzyme activity. Results indicated that MDHTC could enhance or inhibit the metabolism of certain drugs, suggesting its utility as a co-administered agent to optimize therapeutic outcomes.

- Synthesis of Thiophene Derivatives :

Wirkmechanismus

The mechanism of action of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways: It may influence signaling pathways related to inflammation, oxidative stress, and microbial growth.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-hydroxythiophene-2-carboxylate: Lacks the additional methyl groups on the thiophene ring.

Methyl 4,5-dimethylthiophene-2-carboxylate: Lacks the hydroxyl group at the 3-position.

3-Hydroxy-4,5-dimethylthiophene-2-carboxylic acid: The carboxylate ester group is replaced with a carboxylic acid group.

Uniqueness: Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate is unique due to the presence of both hydroxyl and carboxylate ester functional groups, along with two methyl groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biologische Aktivität

Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate (MDMT) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on a review of existing literature and research findings.

MDMT plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, notably cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and xenobiotics. This interaction can modulate enzyme activity, influencing drug metabolism and efficacy.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme | Effect of MDMT | Reference |

|---|---|---|

| CYP1A2 | Inhibition of catalytic activity | |

| CYP2D6 | Modulation of drug metabolism | |

| CYP3A4 | Potential inhibition |

Cellular Effects

MDMT significantly influences cellular processes by modulating key signaling pathways. Research indicates its involvement in the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation. This modulation can lead to enhanced metabolic activity and improved cellular function at lower doses, while higher doses may induce oxidative stress and cellular damage.

Table 2: Cellular Effects of MDMT

| Dose Range | Effect | Outcome |

|---|---|---|

| Low Dose | Enhanced metabolic activity | Improved cell function |

| High Dose | Induction of oxidative stress | Cellular damage |

Molecular Mechanism

At the molecular level, MDMT exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can inhibit their function, affecting the metabolism of co-administered drugs.

Temporal Effects in Laboratory Settings

The stability and degradation of MDMT under laboratory conditions play a critical role in its biological effects. Studies have shown that while MDMT remains stable under standard conditions, its activity may diminish over time due to gradual degradation.

Dosage Effects in Animal Models

Research involving animal models has demonstrated that the effects of MDMT vary significantly with dosage. Lower doses tend to exhibit beneficial effects on metabolic processes, whereas higher doses can lead to adverse outcomes such as oxidative stress.

Metabolic Pathways

MDMT is involved in several metabolic pathways. Its interactions with cytochrome P450 enzymes are particularly noteworthy as they play a crucial role in its metabolism and the metabolism of other compounds.

Transport and Distribution

The transport and distribution of MDMT within biological systems are mediated by specific transporters and binding proteins. These interactions influence the compound's localization within cells and tissues, impacting its overall efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activities of MDMT:

- Cytochrome P450 Interaction : A study demonstrated that MDMT significantly inhibits CYP1A2 activity, suggesting potential implications for drug interactions in therapeutic settings.

- Cell Proliferation Studies : In vitro studies showed that MDMT modulates the MAPK/ERK pathway, leading to increased cell proliferation at optimal concentrations.

- Oxidative Stress Induction : Higher concentrations of MDMT were found to induce oxidative stress in cultured cells, indicating a dose-dependent relationship between the compound's concentration and cellular health outcomes.

Eigenschaften

IUPAC Name |

methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-4-5(2)12-7(6(4)9)8(10)11-3/h9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXGHKYPVCZEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1O)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715858 | |

| Record name | Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32822-84-7 | |

| Record name | Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.